4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid
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Overview
Description
4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid is an organic compound with a complex structure that includes a phenylsulfonyl group and a phenylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a phenylbutanoic acid derivative with a methyl(phenylsulfonyl)amine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid: Similar structure but with a benzoic acid backbone.
N-arylsulfonyl-3-acetylindole derivatives: Similar sulfonyl group but with an indole backbone.
Uniqueness: 4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid is unique due to its specific combination of a phenylsulfonyl group and a phenylbutanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19NO4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-18(23(21,22)16-10-6-3-7-11-16)13-15(12-17(19)20)14-8-4-2-5-9-14/h2-11,15H,12-13H2,1H3,(H,19,20) |
InChI Key |
YHHAFBSFRVLESL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CC(=O)O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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